molecular formula C20H25ClN4O4 B2924990 3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923185-01-7

3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2924990
CAS No.: 923185-01-7
M. Wt: 420.89
InChI Key: UAHOGIQKSFMAMM-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the chlorobenzyl group: This is achieved through a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the spirocyclic core.

    Attachment of the morpholino group: This step involves the reaction of the intermediate with morpholine under basic conditions to introduce the morpholino group.

    Final oxidation step: The final step involves the oxidation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its spirocyclic structure makes it a candidate for the development of new materials with unique properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzyl)-8-(2-piperidino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 3-(4-Chlorobenzyl)-8-(2-pyrrolidino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(2-morpholin-4-yl-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O4/c21-16-3-1-15(2-4-16)13-25-18(27)20(22-19(25)28)5-7-23(8-6-20)14-17(26)24-9-11-29-12-10-24/h1-4H,5-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHOGIQKSFMAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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